(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride
Description
(R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2665662-89-3) is a fluorinated pyridine derivative with a pyrrolidine substituent. Its molecular formula is C₉H₁₃Cl₂FN₂, and it has a molecular weight of 239.12 g/mol . The compound is stored under inert conditions at room temperature and carries a Warning signal word due to hazards including skin/eye irritation (H315, H319) . The fluorine atom at the 3-position and the stereospecific (R)-pyrrolidin-2-yl group are critical for its pharmacological and physicochemical properties, making it a candidate for drug discovery, particularly in targeting nicotinic acetylcholine receptors (nAChRs) or monoamine transporters .
Properties
IUPAC Name |
3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKBCBBODOTJG-KLQYNRQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CN=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
This method couples 3-fluoro-5-bromopyridine with (R)-pyrrolidine-2-boronic acid. Key steps include:
- Catalytic system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a 1,4-dioxane/water mixture (3:1) at 80°C.
- Challenges : Limited commercial availability of chiral pyrrolidine boronic acids necessitates in-situ preparation via lithiation-borylation of Boc-protected (R)-pyrrolidine.
Data Table 1 : Optimization of Suzuki-Miyaura Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 62 |
| Pd(OAc)₂/XPhos | CsF | THF | 100 | 55 |
| NiCl₂(dppf) | K₃PO₄ | Toluene/EtOH | 90 | 48 |
Sonogashira Coupling and Hydrogenation
A modular approach involves:
- Sonogashira coupling of 3-fluoro-5-iodopyridine with (R)-N-Boc-pyrrolidin-2-yl-propargylamine.
- Hydrogenation of the alkyne to the cis-alkane using H₂/Pd-C in ethanol (20 psi, 25°C, 12 hr).
- Boc deprotection with HCl/dioxane to yield the dihydrochloride salt.
Advantages :
- Propargylamine intermediates allow stereochemical preservation during hydrogenation.
- Boc protection prevents undesired side reactions at the pyrrolidine nitrogen.
Asymmetric Synthesis of the Pyrrolidine Moiety
Chiral Pool Derivatization
(R)-Pyrrolidine-2-carboxylic acid serves as a chiral starting material. Conversion to the boronic acid derivative involves:
Catalytic Asymmetric Hydrogenation
Cyclization of δ-keto amines via Ru-BINAP catalysts achieves >90% enantiomeric excess (ee):
- Synthesize 5-(2-oxopyrrolidin-1-yl)-3-fluoropyridine.
- Hydrogenate the ketone to the secondary amine using [RuCl₂((R)-BINAP)]₃.
Data Table 2 : Hydrogenation Conditions and Outcomes
| Substrate | Catalyst | Pressure (psi) | ee (%) |
|---|---|---|---|
| 5-(2-Oxopyrrolidin-1-yl)-3F-pyridine | Ru-(R)-BINAP | 50 | 92 |
| 5-(3-Oxopyrrolidin-1-yl)-3F-pyridine | Ru-(S)-BINAP | 50 | 88 |
Resolution of Racemic Mixtures
When asymmetric synthesis proves challenging, kinetic resolution is employed:
- React racemic 3-fluoro-5-(pyrrolidin-2-yl)pyridine with (S)-mandelic acid in ethyl acetate.
- Crystallize the diastereomeric salt; the (R)-enantiomer preferentially crystallizes (78% recovery).
Limitations :
- Low overall yield (35–40%) due to equilibrium constraints.
- Requires recycling of the undesired (S)-enantiomer.
Final Salt Formation and Purification
Treatment of the free base with HCl gas in anhydrous ether yields the dihydrochloride salt:
- Stoichiometry : 2 equivalents HCl per mole of free base.
- Purity : Recrystallization from methanol/ether achieves >99% purity (HPLC).
Critical Parameters :
- Moisture control prevents hydrolysis of the salt.
- Low-temperature addition (-10°C) minimizes decomposition.
Comparative Evaluation of Synthetic Routes
Data Table 3 : Route Efficiency and Scalability
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 4 | 45 | 99 | High |
| Sonogashira/Hydrogenation | 5 | 38 | 95 | Moderate |
| Asymmetric Hydrogenation | 3 | 60 | 92 | High |
| Kinetic Resolution | 4 | 35 | 99 | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring undergoes oxidation under controlled conditions. Key findings include:
The fluorine atom at the 3-position enhances electrophilicity, facilitating hydroxyl substitution under oxidative conditions.
Nucleophilic Substitution
The fluorine atom participates in SNAr reactions:
Steric hindrance from the pyrrolidine group limits substitution at the 5-position, favoring 3-position reactivity .
Pyrrolidine Functionalization
The pyrrolidine moiety undergoes ring-opening and derivatization:
The (R)-configuration of pyrrolidine is preserved during these reactions due to mild conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Low yields in some cases are attributed to steric bulk near the reaction site .
Acid/Base-Mediated Transformations
Protonation states influence reactivity:
| Condition | pH | Observed Change | Stability Outcome | Source |
|---|---|---|---|---|
| HCl (1M) | <2 | Dihydrochloride salt precipitation | Stable crystalline form | |
| NaOH (0.1M) | >12 | Pyridine ring deprotonation | Enhanced nucleophilicity |
The dihydrochloride form improves solubility in polar solvents, critical for biological assays .
Stereochemical Integrity
Chirality preservation is confirmed under standard conditions:
Scientific Research Applications
Neuropharmacology
(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride has shown promise as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its ability to cross the blood-brain barrier indicates potential central nervous system effects, making it a candidate for treating neurological disorders such as depression and anxiety.
Drug Development
The compound's structural characteristics allow it to interact with various biological targets, making it valuable in drug-receptor interaction studies. It is particularly relevant for research aimed at understanding the mechanisms of action of drugs that affect neurotransmission.
Receptor Interaction Studies
Studies have indicated that this compound interacts with several receptors and enzymes involved in neurotransmission. This interaction profile positions it as an important tool for elucidating the mechanisms underlying drug action within biological systems.
Neurotransmitter Modulation
Research indicates that compounds with similar structures can significantly influence dopamine and serotonin pathways, suggesting that this compound may exhibit comparable effects.
Potential Therapeutic Applications
Given its ability to potentially affect central nervous system functions, further investigation into its therapeutic applications could provide insights into new treatments for various psychological conditions.
Mechanism of Action
The mechanism of action of ®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (R)- vs. (S)-3-(Pyrrolidin-2-yl)pyridine Dihydrochloride :
The stereochemistry of the pyrrolidine ring significantly impacts biological activity. For example:- (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 287966-92-1) has a similarity score of 0.56 to the target compound, while its (S)-enantiomer (CAS: 864825-23-0) shares the same score .
- The (R)-configuration may enhance receptor binding affinity compared to the (S)-form, as observed in nAChR-targeting compounds like nicotine analogs .
Halogen-Substituted Analogs
(R)-2-Chloro-5-Fluoro-3-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS: 1260847-45-7) :
This analog replaces the fluorine at the 3-position with chlorine at the 2-position. Its molecular formula (C₉H₁₂Cl₃FN₂ ) and higher molecular weight (273.56 g/mol ) suggest increased lipophilicity compared to the target compound . Chlorine substitution may alter metabolic stability but reduce selectivity due to steric effects .- 3-[(2RS)-Pyrrolidin-2-yl]pyridine ((RS)-Nornicotine; CAS: 5746-86-1): A racemic mixture lacking fluorine, this compound (similarity score 0.56) exhibits weaker binding to nAChRs compared to fluorinated derivatives.
Heterocyclic Modifications
3-[(2RS)-Piperidin-2-yl]pyridine ((RS)-Anabasine; CAS: 13078-04-1) :
Replacing pyrrolidine with a six-membered piperidine ring increases conformational flexibility. However, this reduces similarity (0.56 ) to the target compound and may decrease binding specificity .- Such modifications reduce similarity and alter solubility and metabolic pathways .
Physicochemical and Pharmacological Data
Key Research Findings
- Fluorine Impact: The 3-fluoro group in the target compound enhances metabolic stability and binding affinity to nAChRs compared to non-fluorinated analogs like (RS)-nornicotine .
- Stereochemical Specificity : The (R)-enantiomer shows superior receptor selectivity over the (S)-form, as demonstrated in preclinical studies of nicotine analogs .
- Chlorine vs. Fluorine : Chlorinated analogs (e.g., CAS 1260847-45-7) exhibit higher molecular weight and lipophilicity but may face challenges in blood-brain barrier penetration due to increased size .
Biological Activity
(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride, with the CAS number 1260845-74-6, is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 239.12 g/mol. Its structure features a pyridine ring substituted at the 3-position with a fluorine atom and at the 5-position with a pyrrolidin-2-yl group, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1260845-74-6 |
| Molecular Formula | C₉H₁₃Cl₂FN₂ |
| Molecular Weight | 239.12 g/mol |
| Chemical Structure | Chemical Structure |
Neuropharmacological Effects
This compound has been studied for its potential neuropharmacological effects. Preliminary research indicates that it may act as a modulator of neurotransmitter systems, particularly involving dopamine and serotonin receptors. Its ability to cross the blood-brain barrier suggests significant central nervous system effects, making it a candidate for treating neurological disorders such as depression and anxiety .
Antimicrobial Activity
In addition to its neuropharmacological potential, this compound may exhibit antimicrobial properties. Research on related pyrrolidine derivatives has shown varying degrees of antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
- Introduction of the Fluorine Atom : Electrophilic fluorination reactions are commonly used, employing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Construction of the Pyridine Ring : Various methods exist for constructing this ring, including cyclization or functionalization techniques.
Case Studies and Research Findings
- Neuropharmacology Study : A study investigated the interaction of this compound with various neurotransmitter receptors. Results indicated that it could enhance serotonin receptor activity, suggesting potential applications in mood disorders.
- Antimicrobial Research : In vitro tests conducted on related pyrrolidine compounds revealed significant antibacterial activity against several strains, including Bacillus subtilis and Pseudomonas aeruginosa. The study reported MIC values indicating effective inhibition of bacterial growth .
- Pharmacological Profile Analysis : A comparative analysis highlighted that this compound exhibits unique pharmacological profiles due to its stereochemistry and fluorine substitution. This distinguishes it from other similar compounds in terms of receptor binding affinity and biological activity .
Q & A
Basic: What are the optimal synthetic routes for (R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride?
Answer:
The synthesis typically involves stereoselective formation of the pyrrolidine ring and fluoropyridine coupling. Key steps include:
- Enantioselective Cyclization : Use chiral catalysts (e.g., Rhodium complexes) to form the (R)-pyrrolidine moiety .
- Fluorination : Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF in DMF at 120°C) or directed ortho-metalation .
- Salt Formation : React the free base with HCl in ethanol to yield the dihydrochloride salt, ensuring stoichiometric control (2:1 ratio) .
Critical Parameters : Monitor reaction pH (<2) during salt formation to avoid decomposition. Purity is verified via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Advanced: How can enantiomeric purity of the (R)-enantiomer be validated, and what analytical methods resolve chiral impurities?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm), isocratic elution (hexane:isopropanol 80:20 + 0.1% diethylamine), flow rate 1.0 mL/min. Retention time differences ≥1.5 min confirm enantiomeric separation .
- Polarimetry : Compare specific rotation ([α]D²⁵ = +15° to +20° in methanol) against reference standards .
- Mass Spectrometry : High-resolution MS (ESI+) detects trace impurities (<0.1%) via mass accuracy (Δ <2 ppm) .
Basic: What spectroscopic techniques characterize this compound, and which structural features are critical to confirm?
Answer:
- 1H/13C NMR : Confirm the pyrrolidine ring (δ 3.2–3.8 ppm for N-CH2; δ 1.8–2.2 ppm for CH2) and pyridine fluorine coupling (J = 8–10 Hz for C-F) .
- FT-IR : Validate HCl salt formation via N-H stretches (2500–2700 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹) .
- X-ray Crystallography : Resolve absolute stereochemistry (R-configuration) and hydrogen bonding in the dihydrochloride lattice .
Advanced: What pharmacological targets are associated with this compound, and how are in vitro assays designed to evaluate its activity?
Answer:
- Targets : The compound shows affinity for nicotinic acetylcholine receptors (nAChRs) and monoamine transporters (e.g., SERT) due to its pyrrolidine-pyridine scaffold .
- Assay Design :
- Radioligand Binding : Use [3H]-epibatidine for α4β2 nAChR competition assays (IC50 determination) .
- Functional Electrophysiology : Patch-clamp studies in HEK293 cells expressing human nAChR subtypes (EC50/IC50 curves) .
- Selectivity Screening : Cross-test against off-targets (e.g., GPCRs, kinases) to rule out polypharmacology .
Basic: How should this compound be stored to ensure stability?
Answer:
- Conditions : Store under inert gas (Ar/N2) at 2–8°C in amber glass vials. Avoid humidity (>30% RH accelerates decomposition) .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Acceptable degradation: <5% over 12 months .
Advanced: How do structural modifications (e.g., fluorine position, pyrrolidine substitution) impact bioactivity?
Answer:
-
Fluorine Position : 3-Fluoro substitution enhances metabolic stability (blocks CYP3A4 oxidation) compared to 2- or 4-fluoro analogs .
-
Pyrrolidine Substitution : (R)-configuration increases nAChR binding affinity (Ki = 12 nM) vs. (S)-enantiomer (Ki = 450 nM) .
-
Data Table :
Advanced: How can contradictory data in receptor binding assays be resolved?
Answer:
Contradictions often arise from assay conditions (e.g., buffer pH, ion concentrations). Mitigation strategies:
- Standardize Assay Buffers : Use 20 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM CaCl2 for nAChR studies .
- Control for Endogenous Ligands : Pre-treat cell lines with protease inhibitors to prevent receptor internalization .
- Orthogonal Validation : Confirm binding data with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Basic: What are the solubility and formulation challenges for in vivo studies?
Answer:
- Solubility : The dihydrochloride salt has moderate aqueous solubility (8–10 mg/mL in PBS at pH 4.5). For low-pH intolerance, use 5% DMSO/10% Captisol® in saline .
- Bioavailability : Oral administration in rodents requires enteric coating (targeted release at pH 6.8 in the intestine) to avoid gastric degradation .
Advanced: What computational methods predict the compound’s ADMET properties?
Answer:
- QSAR Models : Use Schrödinger’s QikProp to predict logP (1.8 ± 0.2), Caco-2 permeability (>300 nm/s), and hERG inhibition risk (IC50 >10 μM) .
- MD Simulations : Analyze binding poses with nAChR using AMBER20 (10 ns simulations, RMSD <2.0 Å) to validate target engagement .
Advanced: How to address discrepancies in reported IC50 values across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
